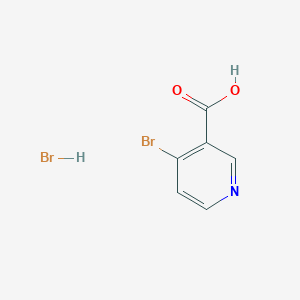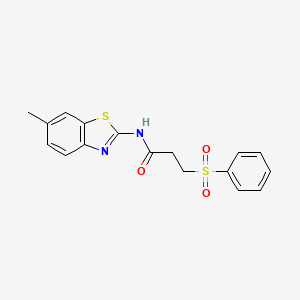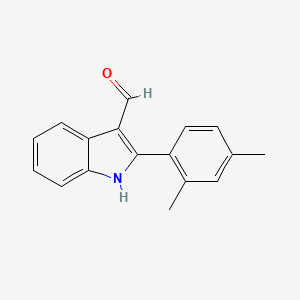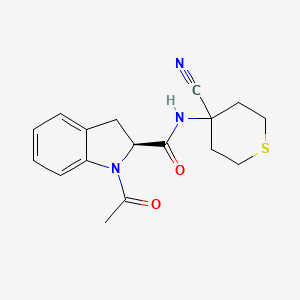
Dihidrocloruro de 2-(piperazin-1-il)propan-1-ol
Descripción general
Descripción
2-(Piperazin-1-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
2-(Piperazin-1-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Similar compounds with a 3-(piperazin-1-yl)propan-2-ol moiety have been found to target bacterial cell membranes .
Mode of Action
This interaction can lead to irreversible damage to the cell membranes, resulting in leakage of cytoplasmic components .
Biochemical Pathways
The disruption of bacterial cell membranes can affect multiple biochemical pathways within the bacteria, leading to cell death .
Result of Action
Similar compounds have been shown to cause cell death in bacteria by damaging their cell membranes .
Análisis Bioquímico
Biochemical Properties
The role of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride in biochemical reactions is not well-documented in the literature. Piperazine derivatives are known to interact with various enzymes and proteins. The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
The effects of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride on cells and cellular processes are not well-studied. Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride in animal models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of piperazine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Piperazine with Propylene Oxide: Piperazine is reacted with propylene oxide in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of 2-(Piperazin-1-yl)propan-1-ol.
Formation of Dihydrochloride Salt: The resulting 2-(Piperazin-1-yl)propan-1-ol is then treated with hydrochloric acid to form the dihydrochloride salt. This step is crucial for enhancing the compound’s stability and solubility.
Industrial Production Methods
In industrial settings, the production of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of piperazine and propylene oxide.
Reaction Control: Maintaining optimal reaction conditions, such as temperature, pressure, and solvent concentration, to maximize yield.
Purification: Using techniques like crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperazin-1-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A similar compound with a hydroxyl group attached to the piperazine ring, used in the synthesis of various pharmaceuticals.
1-(2-Pyrimidyl)piperazine: Another piperazine derivative with a pyrimidine ring, known for its use in medicinal chemistry.
Uniqueness
2-(Piperazin-1-yl)propan-1-ol dihydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and a hydroxyl group. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-piperazin-1-ylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-7(6-10)9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZADEUVHMMIGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222297-35-0 | |
| Record name | 2-(piperazin-1-yl)propan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)

![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2372919.png)


![3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2372926.png)

![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)
![1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2372934.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372935.png)
![N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2372936.png)

